molecular formula C14H11ClN2O3S B1295405 2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide CAS No. 62292-40-4

2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide

Cat. No.: B1295405
CAS No.: 62292-40-4
M. Wt: 322.8 g/mol
InChI Key: HWYNUMYCJOJYRE-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a nitrophenyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-nitrophenylthiol and 2-chloroacetamide.

    Thioether Formation: 4-nitrophenylthiol is reacted with 4-chloronitrobenzene in the presence of a base such as sodium hydroxide to form 4-((4-nitrophenyl)thio)phenyl chloride.

    Acetamide Formation: The resulting 4-((4-nitrophenyl)thio)phenyl chloride is then reacted with 2-chloroacetamide in the presence of a suitable catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: The major product is 2-Chloro-N-(4-((4-aminophenyl)thio)phenyl)acetamide.

    Reduction: The major product is 2-Chloro-N-(4-((4-aminophenyl)thio)phenyl)acetamide.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. The thioether linkage allows the compound to form stable complexes with metal ions, which can enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-nitrophenyl)acetamide: This compound lacks the thioether linkage and has different chemical properties and biological activities.

    4-Nitro-a-chloroacetanilide: This compound has a similar structure but lacks the thioether linkage.

    N-(4-Nitrophenyl)-2-chloroacetamide: This compound is structurally similar but has different substituents.

Uniqueness

2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide is unique due to the presence of both a nitrophenyl group and a thioether linkage. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development in various fields.

Properties

IUPAC Name

2-chloro-N-[4-(4-nitrophenyl)sulfanylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c15-9-14(18)16-10-1-5-12(6-2-10)21-13-7-3-11(4-8-13)17(19)20/h1-8H,9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYNUMYCJOJYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)SC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30977857
Record name 2-Chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62292-40-4
Record name Acetamide, 2-chloro-N-(4-((4-nitrophenyl)thio)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062292404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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